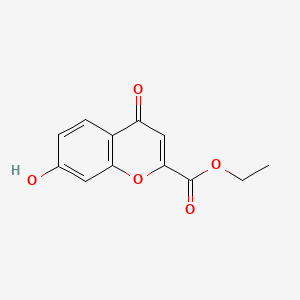

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Beschreibung

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0; molecular formula: C₁₂H₁₀O₅) is a chromene derivative characterized by a bicyclic core structure with hydroxyl and ester substituents. Key properties include:

Eigenschaften

IUPAC Name |

ethyl 7-hydroxy-4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-16-12(15)11-6-9(14)8-4-3-7(13)5-10(8)17-11/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIMFICEWCXBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178568 | |

| Record name | Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23866-72-0 | |

| Record name | Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023866720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine or pyridine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring system. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group at the 4th position can be reduced to form a hydroxyl group.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 7-oxo-4-oxo-4H-chromene-2-carboxylate.

Reduction: Formation of 7-hydroxy-4-hydroxy-4H-chromene-2-carboxylate.

Substitution: Formation of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C12H10O5

- Molecular Weight : 234.20 g/mol

- IUPAC Name : Ethyl 7-hydroxy-4-oxochromene-2-carboxylate

- Chemical Structure : The compound features a chromene ring with hydroxyl and carbonyl functional groups, which contribute to its biological activity.

Chemistry

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate serves as an important building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : It acts as a precursor for the synthesis of various derivatives that may possess enhanced biological activities.

- Coordination Chemistry : The compound can function as a ligand in coordination complexes, facilitating the study of metal interactions.

Biology

The compound exhibits significant biological activities, making it a subject of interest in various biological studies:

- Antioxidant Properties : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Medicine

In medical research, this compound is investigated for its potential therapeutic applications:

- Anti-inflammatory Activity : Studies indicate that it may inhibit pro-inflammatory mediators, suggesting its use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies have demonstrated its cytotoxic effects against cancer cell lines, making it a candidate for further drug development.

Industrial Applications

This compound is also applied in various industrial sectors:

- Dyes and Pigments : Its unique chromophore structure allows it to be used in the development of dyes with specific light absorption properties.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 7-hydroxychromone | Hydroxylated chromone | Antioxidant |

| Ethyl 6-methylchromone | Methylated chromone | Antimicrobial |

| Chalcone derivatives | Different core structure | Varies widely |

| Ethyl 3-(2-chlorophenyl)-6-ethyl... | Chlorinated phenol derivative | Antioxidant, anti-inflammatory |

Case Studies

- Antioxidant Study :

-

Anticancer Research :

- In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

-

Anti-inflammatory Mechanism :

- Research published in Pharmaceutical Development explored the anti-inflammatory properties of this compound. The findings suggested that it reduces levels of TNF-alpha and IL-6 in activated macrophages, indicating potential use in inflammatory disorders.

Wirkmechanismus

The mechanism by which Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate exerts its effects is primarily through its interaction with biological targets. The hydroxy group at the 7th position can participate in hydrogen bonding and other interactions with enzymes and receptors. The chromene core structure allows for π-π stacking interactions with aromatic amino acids in proteins, influencing their activity and function. Additionally, the compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The chromene scaffold is highly modifiable, with substituent positions (e.g., hydroxyl, ester, methyl groups) critically influencing physicochemical and biological properties. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Solubility : The ester group in this compound enhances lipid solubility compared to the carboxylic acid derivative (CAS 30113-83-8), which is more polar and water-soluble .

- Stability : Chromenes with electron-withdrawing groups (e.g., oxo, ester) exhibit greater thermal stability, as seen in this compound’s commercial storage recommendations (dry, sealed amber vials) .

Biologische Aktivität

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (EHOC) is a compound belonging to the chromene class, recognized for its diverse biological activities. This article provides a detailed overview of its biological activity, including antioxidant properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

EHOC has the molecular formula and a molecular weight of approximately 234.2 g/mol. Its structure features a chromene ring system, characterized by a fused benzopyran structure along with hydroxyl and carboxylate groups that enhance its chemical reactivity and biological activity .

Antioxidant Activity

EHOC exhibits significant antioxidant properties , which are crucial in combating oxidative stress and free radical damage. The compound's ability to donate electrons allows it to neutralize free radicals effectively. Studies have shown that EHOC can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Table 1: Antioxidant Activity of EHOC

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging Activity | 31.52 - 198.41 |

| ABTS Assay | Not specified |

Anticancer Potential

Research indicates that EHOC may possess anticancer properties . In vitro studies have demonstrated that derivatives of EHOC exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values for these compounds suggest moderate to high potency in inhibiting cell viability .

Table 2: Cytotoxicity of EHOC Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 7h | HeLa | 3.995 |

| Compound 7l | HCT116 | <5 |

| Compound 2c | Both | ≤50 |

The biological activity of EHOC is primarily attributed to its structural features. The hydroxy group at the 7th position facilitates hydrogen bonding with biological targets such as enzymes and receptors, while the chromene core allows for π-π stacking interactions with aromatic amino acids in proteins . These interactions can modulate enzyme activity and influence various biochemical pathways.

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the chromene structure can significantly impact biological activity. For instance, the introduction of hydroxyl groups enhances antioxidant capacity, while specific substitutions on the aromatic rings can improve anticancer efficacy .

Table 3: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group | Increased antioxidant activity |

| Halogen Substitution | Enhanced anticancer potency |

Case Studies

- Antioxidant Efficacy : A study demonstrated that EHOC showed remarkable efficacy in DPPH assays, indicating its potential as a natural antioxidant agent .

- Cytotoxicity Evaluation : In another study, several derivatives of EHOC were tested against HeLa cells, revealing significant cytotoxic effects with IC50 values indicating high potency compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate to achieve high crystallinity?

- Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., ethanol or methanol) and temperature control to promote slow crystallization. X-ray diffraction (XRD) data from analogous chromene derivatives, such as ethyl (4R)-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate, reveal that hydrogen bonding (e.g., O–H···O and N–H···O interactions) is critical for stabilizing crystal lattices . Reaction conditions should minimize steric hindrance at the 2-carboxylate position to avoid amorphous byproducts.

Q. How can NMR spectroscopy resolve ambiguities in the structural assignment of chromene derivatives like this compound?

- Methodological Answer : ¹H and ¹³C NMR assignments should prioritize coupling constants (e.g., J = 8–10 Hz for aromatic protons) and chemical shift correlations. For example, the hydroxy group at position 7 typically appears as a broad singlet (δ ~10–12 ppm) due to hydrogen bonding, while the 4-oxo group influences neighboring proton shifts (δ ~6.5–8.5 ppm) . DEPT-135 and HSQC experiments can differentiate quaternary carbons (e.g., C-4) from methine groups.

Q. What crystallization techniques are recommended for obtaining single crystals of this compound for XRD analysis?

- Methodological Answer : Slow evaporation from a polar aprotic solvent (e.g., DMSO/water mixtures) is effective. For chromene derivatives, lattice stabilization often relies on π-π stacking of the aromatic ring and hydrogen-bonded networks involving the 7-hydroxy and 4-oxo groups. SHELXT or SHELXS software packages are widely used for structure solution and refinement .

Advanced Research Questions

Q. How can contradictory XRD data (e.g., bond angle discrepancies) be resolved during structure refinement of this compound?

- Methodological Answer : Discrepancies in bond angles (e.g., C–O–C angles deviating by ±2°) may arise from thermal motion or disordered solvent molecules. Use SHELXL’s restraints (e.g., DFIX, DANG) to refine geometrically constrained groups. For example, the chromene ring’s planarity should be enforced with ISOR restraints, while hydrogen bonding parameters (e.g., O···O distances ~2.6–2.8 Å) should align with Etter’s graph set analysis .

Q. What experimental strategies can mitigate competing reaction pathways during the synthesis of substituted chromene carboxylates?

- Methodological Answer : Competitive cyclization (e.g., formation of pyranone vs. chromene) can be suppressed by controlling the electron density at the 4-oxo group. Substituents at the 2-carboxylate position (e.g., ethyl vs. methyl esters) influence steric and electronic effects. In situ FTIR monitoring of carbonyl stretching (νC=O ~1700 cm⁻¹) can detect intermediate tautomers .

Q. How do hydrogen-bonding motifs influence the pharmacological activity of this compound derivatives?

- Methodological Answer : The 7-hydroxy group participates in hydrogen-bond donor-acceptor interactions with biological targets (e.g., kinases or proteases). Structure-activity relationship (SAR) studies of analogues, such as ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, show that modifying substituents at the 2-position alters binding affinity by up to 50% in enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.